molecular formula C17H17BrFN5O B8703431 10-Bromo-9-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-9-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No.: B8703431
M. Wt: 406.3 g/mol
InChI Key: UOPSEZJHZCYPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-9-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a useful research compound. Its molecular formula is C17H17BrFN5O and its molecular weight is 406.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17BrFN5O

Molecular Weight

406.3 g/mol

IUPAC Name

10-bromo-9-fluoro-2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C17H17BrFN5O/c1-9(2)24-17(20-10(3)22-24)14-8-23-4-5-25-15-7-13(19)12(18)6-11(15)16(23)21-14/h6-9H,4-5H2,1-3H3

InChI Key

UOPSEZJHZCYPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=CC(=C(C=C4C3=N2)Br)F)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 13-bromo-4-iodo-12-fluoro-9-oxa-3,6-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaene (10.0 g, 24.4 mmol) and acetamidine hydrochloride (2.63 g, 26.9 mmol) in triethylamine (6.90 mL, 49.4 mmol) and N,N-dimethylformamide (32.0 mL) was thoroughly degassed with N2. Palladium acetate (276 mg, 1.22 mmol) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (1.40 g, 2.44 mmol) were added and the solution was degassed with CO for 1 minute. A CO balloon was attached to the flask and the reaction was heated to 40° C. for 2 h. After being cooled to room temperature, the mixture was further treated with isopropylhydrazine hydrochloride (4.05 g, 36.6 mmol) and acetic acid (15 mL). The resulting mixture was heated again to 80° C. for 1 h. After cooling to room temperature, the mixture was diluted with H2O (400 mL). The resulting solid was collected by filtration and purified by silica gel chromatography using 15-50% EtOAc in petroleum ether as eluant to give the title compound (4.9 g, 50% yield). LCMS m/z [M+H]+ 406.0.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
isopropylhydrazine hydrochloride
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
276 mg
Type
catalyst
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

A solution of 1-isopropyl-3-methyl-1H-[1,2,4]triazole (in a 6:4 mixture with 1-isopropyl-5-methyl-1H-[1,2,4]triazole, 0.75 g, 3.6 mmol) in THF (10 mL) was cooled to −35° C. and treated with n-butyllithium (2.5M in hexanes, 1.45 mL, 3.63 mmol). Stirring was continued for 1 h maintaining the internal temperature of between −30° C. and −20° C. The mixture was then cooled to −30° C. and a solution of zinc chloride (0.5M in THF, 4.22 mL, 2.11 mmol) was added over 5 min. The reaction mixture was stirred at −25° C. for 30 min, then slowly warmed to RT and stirred at this temperature for 1 h. A suspension of 9-bromo-8-fluoro-2-iodo-4,5-dihydro-6-oxa-1,3a-diazabenzo[e]azulene (1.046 g, 2.557 mmol) in THF (20 mL) was added followed by Pd(PPh3)4 (148 mg, 0.128 mmol) and the reaction mixture was stirred at 60° C. under a nitrogen atmosphere for 18 h. After cooling to RT, volatiles were removed in vacuo and the residue was partitioned between EtOAc (300 mL) and water. The aqueous phase was extracted with EtOAc (300 mL) and the combined organic layers were washed with water followed by brine, then dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si-PCC, eluent 100% EtOAc followed by gradient 0-8% MeOH in methyl acetate) affording 9-Bromo-8-fluoro-2-(2-isopropyl-5-methyl-2H-[1,2,4]triazol-3-yl)-4,5-dihydro-6-oxa-1,3a-diazabenzo[e]azulene as a pale yellow solid (0.66 g, 64%). LCMS: RT 4.90 min [M+H]+ 405.9/407.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-isopropyl-5-methyl-1H-[1,2,4]triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
1.046 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.22 mL
Type
catalyst
Reaction Step Four
Quantity
148 mg
Type
catalyst
Reaction Step Five

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